Methyl 2-(quinoxalin-6-yl)acetate
Overview
Description
“Methyl 2-(quinoxalin-6-yl)acetate” is a chemical compound with the CAS Number: 1233318-23-4 . It has a molecular weight of 202.21 and its IUPAC name is methyl 6-quinoxalinylacetate .
Molecular Structure Analysis
The molecular formula of “Methyl 2-(quinoxalin-6-yl)acetate” is C11H10N2O2 . The Inchi Code is 1S/C11H10N2O2/c1-15-11(14)7-8-2-3-9-10(6-8)13-5-4-12-9/h2-6H,7H2,1H3 .
Physical And Chemical Properties Analysis
“Methyl 2-(quinoxalin-6-yl)acetate” is a solid at room temperature .
Scientific Research Applications
Quinoxaline derivatives have been studied in various scientific fields due to their diverse pharmacological activities . Here are some general applications of quinoxaline derivatives:
- Antimicrobial Activity : Quinoxaline derivatives have been found to exhibit antimicrobial properties, making them useful in the field of medicinal chemistry .
- Anti-Amoebic, Anti-Proliferative Activity : Some quinoxaline derivatives have shown anti-amoebic and anti-proliferative activities .
- Hypoglycemic, Anti-Glaucoma Activity : Certain quinoxaline derivatives have been studied for their potential hypoglycemic and anti-glaucoma effects .
- Antiviral Activity : Quinoxaline derivatives have been researched for their potential antiviral properties .
- Cytotoxic with Anticancer, Antitumor Activity : Some quinoxaline derivatives have demonstrated cytotoxic effects, with potential applications in cancer and tumor treatment .
- Anti-Inflammatory and Analgesic Activity : Quinoxaline derivatives have been studied for their anti-inflammatory and analgesic properties .
Safety And Hazards
The safety information available indicates that “Methyl 2-(quinoxalin-6-yl)acetate” is a potential irritant . The hazard statements include H302-H315-H319-H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively.
properties
IUPAC Name |
methyl 2-quinoxalin-6-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)7-8-2-3-9-10(6-8)13-5-4-12-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVLAUVPIKMEMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=NC=CN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(quinoxalin-6-yl)acetate |
Synthesis routes and methods
Procedure details
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